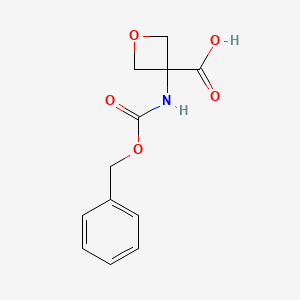

3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid

描述

Chemical Structure and Properties 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid (CAS: 1379811-81-0) is a bicyclic compound featuring a three-membered oxetane ring fused to a carboxylic acid group and a benzyloxycarbonyl (Cbz)-protected amine. Its molecular formula is C₁₂H₁₃NO₅, with a molecular weight of 251.24 g/mol . The compound is synthesized via stepwise addition of CbzCl to 3-aminooxetane-3-carboxylic acid under basic conditions, yielding a 66% purified product after chromatographic separation .

Applications

This compound is a key intermediate in peptidomimetic drug design, where the oxetane ring imposes conformational rigidity to enhance binding affinity and metabolic stability . Its Cbz-protected amine facilitates selective deprotection for further functionalization in peptide synthesis.

属性

IUPAC Name |

3-(phenylmethoxycarbonylamino)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c14-10(15)12(7-17-8-12)13-11(16)18-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDACJLQSZZYSTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Oxetane-3-carboxylic Acid Core

The oxetane-3-carboxylic acid core can be prepared via catalytic oxidation of 3-hydroxymethyl-oxetane derivatives under alkaline conditions. A well-documented industrially scalable method involves the following:

Catalytic Oxidation : 3-hydroxymethyl-oxetane is oxidized in aqueous sodium hydroxide solution using oxygen or air as the oxidant in the presence of palladium and/or platinum catalysts, sometimes with bismuth nitrate as an activator.

Reaction Conditions : The oxidation is carried out at temperatures between 0°C and the boiling point (typically around 80°C), at atmospheric pressure or slightly elevated pressures (0.5 to 10 bar). The reaction progress is monitored by oxygen uptake, and it terminates when the theoretical amount of oxygen is consumed.

Workup : After oxidation, the reaction mixture is acidified (e.g., with sulfuric acid) to precipitate the oxetane-3-carboxylic acid, which is then extracted and purified, often by recrystallization.

Yields and Purity : This method yields oxetane-3-carboxylic acids in very high yield (up to 99%) and excellent purity, minimizing the need for further distillation or purification steps.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Catalyst | Pd or Pt on activated charcoal | High catalytic efficiency |

| Activator | Bi(NO3)3·5H2O (optional) | Enhances oxidation rate |

| Temperature | ~80°C | Optimal for oxidation |

| Pressure | Atmospheric to 10 bar | Oxygen supply control |

| Solvent | Aqueous NaOH solution | Provides alkaline medium |

| Reaction Time | 1.5 to 3 hours | Complete oxygen uptake |

| Yield | Up to 99% | High purity product |

| Purification | Acidification and extraction | Recrystallization from ligroin |

Introduction of the Benzyloxycarbonyl (Cbz) Protecting Group

The amino group of oxetane-3-carboxylic acid is protected by the benzyloxycarbonyl group through carbamate formation. The typical synthetic route includes:

Starting Material : 3-aminooxetane-3-carboxylic acid, prepared or commercially available.

Protection Reaction : The amino group is reacted with benzyl chloroformate (CbzCl) in an aqueous-organic biphasic medium (commonly water and dioxane) under alkaline conditions using sodium carbonate or triethylamine as base.

Reaction Conditions : The reaction is performed at low temperature (0°C) initially, to minimize side reactions, then allowed to stir at room temperature for extended periods (up to 24 hours). The CbzCl is often added in portions to ensure complete conversion.

Workup and Purification : After completion, the reaction mixture is acidified to precipitate the product, which is purified by recrystallization from ethanol/water mixtures.

| Step | Conditions | Notes |

|---|---|---|

| Solvent | H2O:dioxane (2:1) | Biphasic system facilitates reaction |

| Base | Na2CO3 (4.5 eq.) | Maintains alkaline pH |

| Temperature | 0°C for addition, then RT | Controls reaction rate and selectivity |

| Benzyl Chloroformate | 2 eq., added dropwise in portions | Ensures complete protection |

| Reaction Time | 24 hours stirring | Complete conversion |

| Purification | Acidification and recrystallization | High purity product obtained |

Alternative Synthetic Routes and Considerations

Nucleophilic Substitution : Amination can be introduced via nucleophilic substitution on suitable oxetane precursors, followed by protection.

Industrial Optimization : Reaction parameters such as stoichiometry, temperature, and solvent choice are optimized to maximize yield and purity while minimizing side reactions.

Analytical Verification : Post-synthesis, purity and structure are confirmed by HPLC (C18 column, UV detection at 254 nm), NMR spectroscopy (key signals include aromatic protons at δ 7.3–7.4 ppm, Cbz CH2 at δ 4.5–5.0 ppm, oxetane ring protons at δ 1.5–2.5 ppm), and melting point determination.

| Preparation Step | Method Description | Key Reagents & Conditions | Yield & Purity |

|---|---|---|---|

| Oxetane-3-carboxylic acid synthesis | Catalytic oxidation of 3-hydroxymethyl-oxetane | Pd/Pt catalyst, NaOH, O2, 80°C, atmospheric pressure | Up to 99% yield, high purity |

| Cbz Protection of amino group | Reaction with benzyl chloroformate under alkaline conditions | CbzCl (2 eq.), Na2CO3, H2O:dioxane (2:1), 0°C to RT, 24 h | High yield, crystalline product |

| Purification | Acidification, extraction, recrystallization | Ethanol/water solvent system | High purity confirmed by HPLC/NMR |

The catalytic oxidation method for oxetane-3-carboxylic acid is advantageous for industrial scale due to its use of inexpensive oxidants (oxygen/air), mild conditions, and high yield with minimal purification steps.

The Cbz protection step requires careful temperature control and stoichiometric addition of benzyl chloroformate to avoid overreaction or side products.

Stability of the final compound is maintained by storage at low temperatures (0–6°C) in airtight, light-protected containers to prevent hydrolysis or decarboxylation.

The preparation methods have been validated by multiple research groups and patented industrial processes, confirming their robustness and reproducibility.

The preparation of 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid is well established through a two-step process involving catalytic oxidation of 3-hydroxymethyl-oxetane to form the oxetane-3-carboxylic acid core, followed by carbamate protection of the amino group with benzyl chloroformate under controlled alkaline conditions. These methods yield a high-purity, stable compound suitable for further synthetic applications. Optimization of reaction parameters and careful purification are essential for maximizing yield and maintaining structural integrity.

化学反应分析

Types of Reactions

3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the oxetane ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxetane derivatives.

科学研究应用

3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be selectively removed under mild conditions, revealing the free amino group, which can then participate in various biochemical reactions. The oxetane ring’s strained structure makes it reactive towards nucleophiles, facilitating ring-opening reactions that can lead to the formation of new compounds.

相似化合物的比较

Comparison with Structural Analogs

Ring-Size Variants

1-((Benzyloxy)carbonyl)-3-(Boc-amino)azetidine-3-carboxylic acid

- Structure : Features a four-membered azetidine ring instead of oxetane.

- Molecular Formula : C₁₆H₂₀N₂O₅ .

- The tert-butoxycarbonyl (Boc) group offers orthogonal protection compared to Cbz, enabling sequential deprotection strategies .

3-((Benzylamino)oxetan-3-yl)acetic acid

Substituent Variants

3-{(tert-Butoxy)carbonylamino}oxetane-3-carboxylic acid

- Structure : Boc-protected methylamine substituent.

- Molecular Formula: C₁₀H₁₇NO₅ .

- Key Differences: Boc groups are acid-labile, whereas Cbz requires hydrogenolysis, offering divergent synthetic pathways. Methyl substitution sterically hinders the amine, reducing nucleophilicity .

3-{(Benzyloxy)carbonylamino}oxetane-3-carboxylic acid

- Structure : Methyl group added to the Cbz-protected amine.

- Molecular Formula: C₁₃H₁₅NO₅ .

- Key Differences: Increased steric bulk (molecular weight: 265.27 g/mol vs. 251.24 g/mol) may affect binding pocket compatibility.

Functional Group Variants

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid

- Structure : Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Cbz.

- Molecular Formula: C₁₉H₁₇NO₅ .

- Key Differences :

(1R,3S)-rel-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid

Critical Analysis of Research Findings

- Synthetic Efficiency : The target compound’s synthesis (66% yield ) outperforms azetidine analogs, which often require multi-step purifications .

- Stability : Oxetanes exhibit superior hydrolytic stability compared to azetidines but are less rigid than cyclopropanes .

- Safety : Fmoc derivatives pose higher acute toxicity (H302, H315 ) compared to Cbz analogs, necessitating stringent handling protocols.

生物活性

3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid, with the CAS number 1379811-81-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 251.238 g/mol. The compound features an oxetane ring, which is known for its unique reactivity and potential applications in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO5 |

| Molecular Weight | 251.238 g/mol |

| CAS Number | 1379811-81-0 |

| Purity | ≥97% |

Synthesis

The synthesis of this compound typically involves the reaction of benzyloxycarbonyl amino acids with appropriate reagents to form the oxetane structure. The synthetic pathways may include various coupling reactions and protective group strategies to ensure the integrity of functional groups during the process.

Anticancer Potential

Research indicates that derivatives of oxetane compounds can exhibit significant anticancer properties. In studies involving tumor-bearing mice, compounds similar to this compound have shown varying levels of activity against different cancer cell lines, including lymphoma and lung carcinoma models .

Case Study: Anticancer Efficacy

In a comparative study, the compound was tested against well-established cancer models such as L5178Y lymphoma and Lewis lung carcinoma. Results demonstrated that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments, suggesting a potential role in cancer therapy .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have shown that similar compounds possess activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were evaluated using the agar-well diffusion method, revealing significant inhibitory zones against pathogens like Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Inhibitory Zone (mm) |

|---|---|---|

| Benzylpiperazine Derivative | S. aureus | 12 |

| Amino Acid Conjugate | E. coli | 10 |

| 3-(((Benzyloxy)carbonyl)... | Pseudomonas aeruginosa | 11 |

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in proliferation and apoptosis. The oxetane moiety is known to enhance membrane permeability, facilitating cellular uptake and subsequent therapeutic action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。